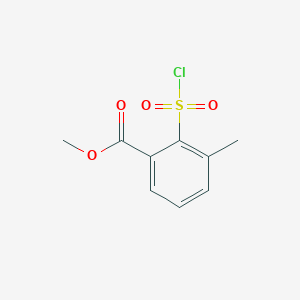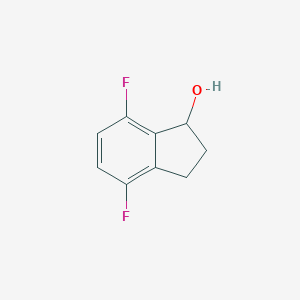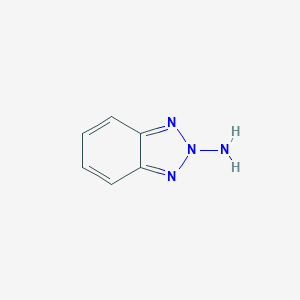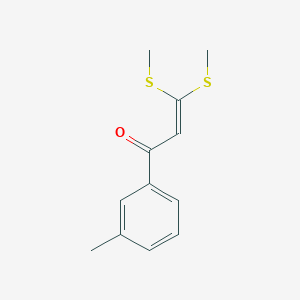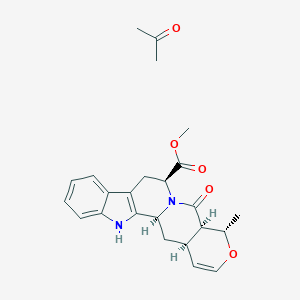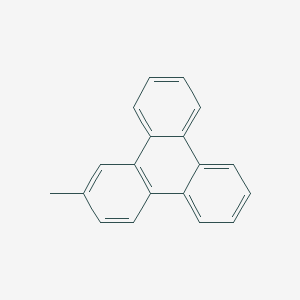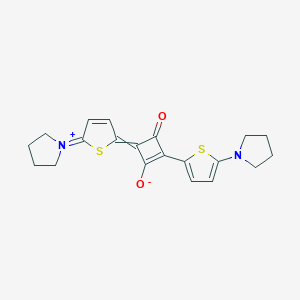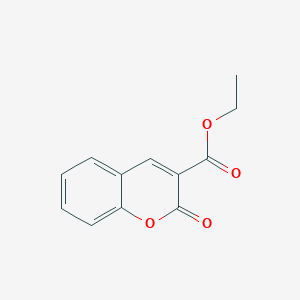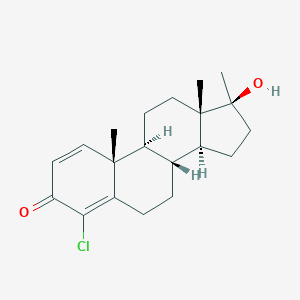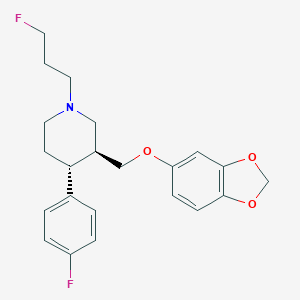
N-(3-Fluoropropyl)paroxetine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Fluoropropyl)paroxetine (NFPP) is a compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). It is a modified version of paroxetine, which is used in the treatment of depression, anxiety, and other psychiatric disorders. NFPP has been developed as a potential PET radioligand for imaging the serotonin transporter (SERT) in the brain.
作用機序
N-(3-Fluoropropyl)paroxetine binds to the SERT with high affinity and specificity. It competes with serotonin for binding to the transporter and inhibits the reuptake of serotonin into the presynaptic neuron. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can modulate neurotransmission and affect mood, behavior, and cognition.
生化学的および生理学的効果
N-(3-Fluoropropyl)paroxetine has been shown to be a potent and selective SERT inhibitor in vitro and in vivo. It has a high affinity for the SERT (Ki = 0.6 nM) and a low affinity for other monoamine transporters such as the dopamine transporter and the norepinephrine transporter. N-(3-Fluoropropyl)paroxetine has been used in animal studies to investigate the role of the SERT in various physiological and pathological conditions such as stress, addiction, and mood disorders.
実験室実験の利点と制限
N-(3-Fluoropropyl)paroxetine has several advantages for lab experiments. It is a highly specific and selective ligand for the SERT, which allows for accurate measurement of SERT density and distribution in the brain. It has a high binding affinity and a fast washout rate, which allows for efficient imaging of the SERT. However, N-(3-Fluoropropyl)paroxetine has some limitations as well. It is a radioligand, which means that it exposes subjects to ionizing radiation. It also has a short half-life (t1/2 = 110 min), which limits its use in longitudinal studies.
将来の方向性
N-(3-Fluoropropyl)paroxetine has several potential future directions. It can be used to investigate the role of the SERT in various psychiatric disorders such as depression, anxiety, and obsessive-compulsive disorder. It can also be used to study the effects of pharmacological interventions on SERT function. Additionally, N-(3-Fluoropropyl)paroxetine can be used in combination with other PET radioligands to study the interactions between different neurotransmitter systems in the brain. Further research is needed to fully explore the potential of N-(3-Fluoropropyl)paroxetine in the field of neuroscience.
合成法
The synthesis of N-(3-Fluoropropyl)paroxetine involves the reaction of paroxetine with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide under reflux conditions. The product is then purified by column chromatography to obtain pure N-(3-Fluoropropyl)paroxetine.
科学的研究の応用
N-(3-Fluoropropyl)paroxetine has been developed as a PET radioligand for imaging the SERT in the brain. PET imaging is a non-invasive technique that allows the visualization and quantification of biological processes in vivo. The SERT is a protein that is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. Abnormalities in SERT function have been implicated in various psychiatric disorders such as depression, anxiety, and obsessive-compulsive disorder. N-(3-Fluoropropyl)paroxetine can be used to measure the density and distribution of SERT in the brain, which can provide valuable information about the pathophysiology of these disorders.
特性
CAS番号 |
138135-14-5 |
|---|---|
製品名 |
N-(3-Fluoropropyl)paroxetine |
分子式 |
C22H25F2NO3 |
分子量 |
389.4 g/mol |
IUPAC名 |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)-1-(3-fluoropropyl)piperidine |
InChI |
InChI=1S/C22H25F2NO3/c23-9-1-10-25-11-8-20(16-2-4-18(24)5-3-16)17(13-25)14-26-19-6-7-21-22(12-19)28-15-27-21/h2-7,12,17,20H,1,8-11,13-15H2/t17-,20-/m0/s1 |
InChIキー |
FUCBTTRMHIHFNU-PXNSSMCTSA-N |
異性体SMILES |
C1CN(C[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CCCF |
SMILES |
C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CCCF |
正規SMILES |
C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CCCF |
その他のCAS番号 |
138135-14-5 |
同義語 |
3-NFPP N-(3-(18F)fluoropropyl)paroxetine N-(3-fluoropropyl)paroxetine N-(3-fluoropropyl)paroxetine, 18F isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



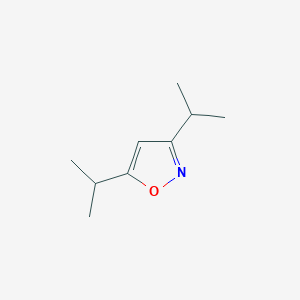
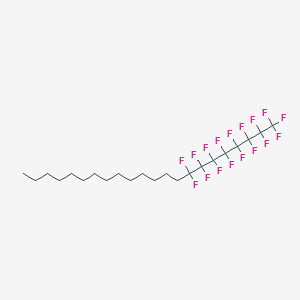
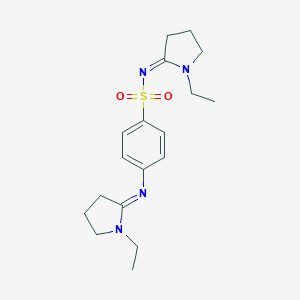
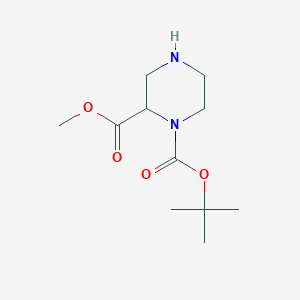
![1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL](/img/structure/B159545.png)
